molecular formula C20H21NO4 B2360439 1-[(benzyloxy)carbonyl]-3-phenylpiperidine-2-carboxylic acid CAS No. 2137478-29-4

1-[(benzyloxy)carbonyl]-3-phenylpiperidine-2-carboxylic acid

Cat. No.: B2360439
CAS No.: 2137478-29-4
M. Wt: 339.391
InChI Key: VRCLCIGJFXSJBZ-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)carbonyl]-3-phenylpiperidine-2-carboxylic acid (C₂₀H₂₁NO₄, MW: 339.385) is a chiral piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the 1-position and a phenyl substituent at the 3-position of the piperidine ring. The carboxylic acid moiety at the 2-position enhances its utility in peptide synthesis and medicinal chemistry, where it serves as a precursor for inhibitors or bioactive intermediates . Its purity is typically ≥95% in commercial and research settings, as noted in product catalogs . The compound’s stereochemistry and substituent arrangement influence its reactivity and biological activity, making structural analogs a subject of comparative study.

Properties

IUPAC Name

3-phenyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c22-19(23)18-17(16-10-5-2-6-11-16)12-7-13-21(18)20(24)25-14-15-8-3-1-4-9-15/h1-6,8-11,17-18H,7,12-14H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCLCIGJFXSJBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(benzyloxy)carbonyl]-3-phenylpiperidine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific reagents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(benzyloxy)carbonyl]-3-phenylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, often requiring specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[(benzyloxy)carbonyl]-3-phenylpiperidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding.

    Medicine: Its derivatives may have potential therapeutic applications, including as analgesics or anti-inflammatory agents.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(benzyloxy)carbonyl]-3-phenylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring
Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
1-[(tert-Butoxy)carbonyl]-3-phenylpiperidine-2-carboxylic acid tert-Butoxy (1), phenyl (3) C₂₃H₂₆N₂O₅ Higher steric bulk; improved stability in acidic conditions
1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid Fluoro (3), azetidine core C₁₈H₁₅FNO₄ Compact azetidine ring; increased metabolic resistance
1-(3-Nitrophenylsulfonyl)piperidine-2-carboxylic acid 3-Nitrobenzenesulfonyl (1) C₁₂H₁₄N₂O₅S Enhanced electrophilicity; used in protease inhibition studies

Key Observations :

  • Steric Effects : The tert-butoxy group in the analog C₂₃H₂₆N₂O₅ provides superior steric protection compared to the benzyloxy group, reducing unintended deprotection during synthesis .
  • Electronic Effects: Fluorine substitution (e.g., in C₁₈H₁₅FNO₄) increases electronegativity, altering hydrogen-bonding interactions and bioavailability .
  • Functional Group Diversity : Sulfonyl-containing analogs (e.g., C₁₂H₁₄N₂O₅S) exhibit distinct reactivity in nucleophilic substitution reactions, expanding their utility in drug discovery .
Positional Isomerism and Ring Modifications
Compound Name Core Structure Substituent Position Key Differences Reference
1-[(Benzyloxy)carbonyl]-4-phenylpiperidine-2-carboxylic acid Piperidine Phenyl at 4-position Altered binding affinity in enzyme assays due to spatial rearrangement
1-[(Benzyloxy)carbonyl]piperidine-3-carboxylic acid Piperidine No phenyl substituent Reduced lipophilicity (logP ~1.2 vs. ~2.5 for phenyl analog)
Ethyl 1-[(benzyloxy)carbonyl]-3-piperidinecarboxylate Piperidine ester Ethyl ester at 3-position Enhanced solubility in organic solvents; used as a synthetic intermediate

Key Observations :

  • Positional Isomerism: Shifting the phenyl group from the 3- to 4-position (C₂₀H₂₁NO₄ vs. C₂₀H₂₁NO₄ isomer) significantly affects target binding, as demonstrated in protease inhibition assays .
  • Ester vs. Acid: Ethyl ester derivatives (e.g., C₁₈H₂₃NO₄) exhibit higher solubility in non-polar solvents, facilitating purification steps .

Biological Activity

1-[(Benzyloxy)carbonyl]-3-phenylpiperidine-2-carboxylic acid, a compound characterized by its unique piperidine core, has garnered attention due to its potential biological activities. This article synthesizes findings from various studies on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound can be described by the following IUPAC name:

  • This compound

Its molecular formula is C21H22N2O5C_{21}H_{22}N_{2}O_{5}, and it features a piperidine ring substituted with a benzyloxycarbonyl group and a phenyl group, contributing to its diverse biological interactions.

Biological Activity Overview

This compound has been investigated for several biological activities, including:

  • Anticancer Activity : Recent studies have indicated that derivatives of piperidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain analogs showed enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
  • Calcium Channel Modulation : The compound's ability to inhibit calcium-activated chloride channels (CaCCs) has been explored. In a study involving Fischer rat thyroid (FRT) cells expressing human TMEM16A, compounds similar to this compound demonstrated effective inhibition with IC50 values less than 6 μM, indicating strong potential as therapeutic agents targeting these channels .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Inhibition of Calcium Channels : The inhibition of TMEM16A channels suggests that the compound may alter cellular ionic homeostasis, which is critical in various physiological processes and pathologies such as cystic fibrosis and certain cancers .
  • Cytotoxic Mechanisms : The anticancer properties may be attributed to the compound's ability to induce apoptosis through mitochondrial pathways, as evidenced by increased caspase activity in treated cells .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Anticancer Properties : A study conducted on FaDu hypopharyngeal tumor cells demonstrated that derivatives of the compound exhibited potent cytotoxicity. The most effective analogs were shown to induce apoptosis significantly more than control treatments, suggesting a promising avenue for cancer therapy .
  • Calcium Channel Inhibition : In experiments measuring short-circuit current in FRT cells, one derivative exhibited an IC50 value of 2.8 ± 1.3 μM against TMEM16A, highlighting its potential as a selective inhibitor for calcium channels involved in various diseases .

Data Table

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity IC50 Value (μM) Cell Type/Model Reference
TMEM16A Inhibition<6Fischer Rat Thyroid Cells
Anticancer ActivityVariesFaDu Hypopharyngeal Tumor Cells
Apoptosis InductionSignificantVarious Cancer Cell Lines

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